N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride Selective, high affinity 5-HT2C receptor antagonist (pKi = 8.4). Displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes and > 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic and muscarinic ACh receptors.
RS 102221 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2C. It binds to 5-HT2C receptors (Ki = 3.8 nM for the recombinant human receptor) and is selective for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors (Kis = 1,122.02 and 812.83 nM, respectively), as well as a panel of additional neurotransmitter receptors and ion channels (Kis = ≥316.23 nM for all). RS 102221 inhibits 5-HT-induced increases in the extracellular media acidification rate of CHO-K1 cells expressing human 5-HT2C receptors (pA2 = 8.1). It increases food intake and weight gain in rats when administered at a dose of 2 mg/kg. RS 102221 (2 mg/kg) increases the time spent in the light compartment in the light-dark exploration test in mice and reduces prepulse inhibition of the startle reflex when administered at a dose of 1 mg/kg.
RS-102221 HCl is a highly potent, selective 5-HT2C receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 187397-18-8
VCID: VC0541918
InChI: InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H
SMILES: COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Molecular Formula: C27H32ClF3N4O7S
Molecular Weight: 649.1 g/mol

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

CAS No.: 187397-18-8

Cat. No.: VC0541918

Molecular Formula: C27H32ClF3N4O7S

Molecular Weight: 649.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride - 187397-18-8

Specification

Description Selective, high affinity 5-HT2C receptor antagonist (pKi = 8.4). Displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes and > 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic and muscarinic ACh receptors.
RS 102221 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2C. It binds to 5-HT2C receptors (Ki = 3.8 nM for the recombinant human receptor) and is selective for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors (Kis = 1,122.02 and 812.83 nM, respectively), as well as a panel of additional neurotransmitter receptors and ion channels (Kis = ≥316.23 nM for all). RS 102221 inhibits 5-HT-induced increases in the extracellular media acidification rate of CHO-K1 cells expressing human 5-HT2C receptors (pA2 = 8.1). It increases food intake and weight gain in rats when administered at a dose of 2 mg/kg. RS 102221 (2 mg/kg) increases the time spent in the light compartment in the light-dark exploration test in mice and reduces prepulse inhibition of the startle reflex when administered at a dose of 1 mg/kg.
RS-102221 HCl is a highly potent, selective 5-HT2C receptor antagonist.
CAS No. 187397-18-8
Molecular Formula C27H32ClF3N4O7S
Molecular Weight 649.1 g/mol
IUPAC Name N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H
Standard InChI Key SZJZEJZLRDIHPB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Appearance Solid powder

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